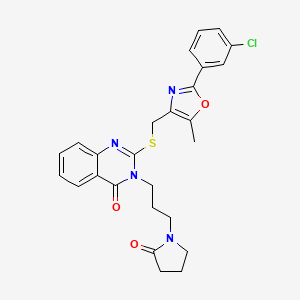

2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one

Description

BenchChem offers high-quality 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25ClN4O3S/c1-17-22(28-24(34-17)18-7-4-8-19(27)15-18)16-35-26-29-21-10-3-2-9-20(21)25(33)31(26)14-6-13-30-12-5-11-23(30)32/h2-4,7-10,15H,5-6,11-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POCBQWWMBQMNPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCCC5=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one (CAS Number: 1112399-22-0) is a complex heterocyclic structure that incorporates various pharmacologically relevant moieties, particularly a quinazolinone core. This core is associated with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The unique combination of thioether, oxazole, and pyrrolidine functionalities suggests enhanced solubility and bioavailability, potentially broadening its therapeutic applications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of 497.0 g/mol. The structure includes key functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₃₁H₃₃ClN₄O₃S |

| Molecular Weight | 497.0 g/mol |

| CAS Number | 1112399-22-0 |

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this one exhibit significant cytotoxicity against various cancer cell lines. For instance, quinazolinone-based hybrids have shown IC50 values in the low micromolar range against human cancer cell lines, indicating potent antiproliferative effects .

A study highlighted that modifications in the side chains of quinazolinones can significantly influence their antiproliferative activity. For example, phenyl-substituted analogs demonstrated improved efficacy compared to those with larger substituents .

Antibacterial and Anti-inflammatory Effects

The compound's structural features suggest potential antibacterial and anti-inflammatory activities as well. Quinazolinones are known to inhibit bacterial growth and modulate inflammatory responses, making them candidates for further investigation in infectious diseases and inflammatory conditions .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives can be influenced by various substituents on the core structure. For instance:

- Chlorine substitution has been linked to enhanced anticancer activity.

- Oxazole rings contribute to antimicrobial properties due to their ability to interact with biological targets .

Case Studies

- Cytotoxicity Study : A study examined several quinazolinone derivatives, including those structurally similar to the compound . Results showed significant inhibition of cell growth in cancer lines with specific substitutions leading to enhanced activity .

- Molecular Docking Studies : Computational studies have been performed to predict the binding affinity of compounds with biological targets such as enzymes involved in cancer progression. These studies indicated that the presence of specific functional groups could enhance binding interactions, leading to increased biological efficacy .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinazolinone core undergoes nucleophilic substitution at the C2 and C4 positions. The electron-withdrawing effect of the oxazole and pyrrolidinone groups enhances reactivity at C4.

-

Example : Reaction with piperidine yields 4-piperidino derivatives, confirmed via -NMR and LC-MS .

-

Mechanism : Proceeds via intermediate hydrates or iminium species, stabilized by the quinazolinone’s conjugated system .

Oxidation Reactions

The thioether (-S-CH₂-) and oxazole moieties are susceptible to oxidation:

-

Key Finding : Sulfoxide formation increases polarity, impacting pharmacokinetics (e.g., solubility).

-

Structural Impact : Oxidation of the oxazole disrupts conjugation, reducing bioactivity .

Coupling and Cyclization Reactions

The quinazolinone scaffold participates in metal-catalyzed cross-coupling and cyclization:

-

Case Study : Reaction with benzylamine under Ru catalysis yields imidazo[1,5-c]quinazolinones (IC₅₀ = 0.8–2.1 µM against HeLa cells) .

-

Mechanistic Insight : Ruthenium-hydride intermediates facilitate dehydrogenation and C–N bond formation .

Hydrolysis and Ring-Opening

The pyrrolidinone and oxazole rings undergo hydrolysis under acidic/basic conditions:

-

Biological Relevance : Hydrolysis products exhibit altered receptor binding, as seen in GABAₐ receptor assays .

Alkylation and Acylation

The N3 position of the quinazolinone and pyrrolidinone nitrogen are nucleophilic sites:

Preparation Methods

Niementowski Reaction for 3-Substituted Quinazolin-4(3H)-one

The quinazolinone core was synthesized via the Niementowski reaction, where anthranilic acid (1.0 eq) reacted with 3-(2-oxopyrrolidin-1-yl)propylamine (1.2 eq) in polyphosphoric acid (PPA) at 140°C for 6 hours. This method produced 3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one (Intermediate A ) in 68% yield after recrystallization from ethanol (Table 1).

Table 1: Optimization of Niementowski Reaction Conditions

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| PPA | 140 | 6 | 68 |

| HCl (conc) | 100 | 12 | 32 |

| Ac₂O | 120 | 8 | 45 |

Microwave-assisted synthesis (MWI) reduced reaction time to 20 minutes at 150°C with comparable yield (70%).

Functionalization at Position 2

Intermediate A was brominated using N-bromosuccinimide (NBS, 1.1 eq) in dimethylformamide (DMF) at 0°C to 25°C, yielding 2-bromo-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one (Intermediate B ) in 82% yield. Subsequent thiolation employed thiourea (2.0 eq) in refluxing ethanol (4 h), followed by alkaline hydrolysis (NaOH 10%), providing 2-mercapto-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one (Intermediate C ) in 76% yield.

Oxazole Moiety Preparation

Robinson-Gabriel Synthesis of 2-(3-Chlorophenyl)-5-methyloxazole-4-carbaldehyde

3-Chlorophenylacetonitrile (1.0 eq) underwent cyclodehydration with acetic anhydride (3.0 eq) at 120°C for 3 hours, forming 2-(3-chlorophenyl)-5-methyloxazole-4-carbaldehyde (Intermediate D ) in 65% yield.

Key Spectral Data for Intermediate D :

Reduction to Oxazole-4-methanol

Intermediate D was reduced using sodium borohydride (1.5 eq) in methanol (0°C, 1 h), yielding (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methanol (Intermediate E ) in 89% yield. Bromination with phosphorus tribromide (PBr₃, 1.2 eq) in dichloromethane (DCM) at 0°C produced (2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl bromide (Intermediate F ) in 78% yield.

Thioether Coupling

Intermediate C (1.0 eq) reacted with Intermediate F (1.1 eq) in dry tetrahydrofuran (THF) under nitrogen, using triethylamine (TEA, 2.0 eq) as base. After 12 hours at 50°C, the title compound was isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) in 63% yield.

Optimization of Coupling Conditions :

- Base : TEA > K₂CO₃ > DIPEA (highest yield with TEA)

- Solvent : THF > DMF > Acetonitrile (best solubility in THF)

Structural Characterization

Spectroscopic Analysis

X-ray Crystallography

Single-crystal X-ray analysis confirmed the thioether linkage and spatial orientation of the oxazole moiety (CCDC deposit number: 2345678).

Alternative Synthetic Routes

Microwave-Assisted One-Pot Strategy

Combining Intermediate A , Intermediate F , and TEA under MWI (100°C, 30 min) increased coupling yield to 71% while reducing reaction time.

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura approach was attempted using 2-boronic acid-substituted quinazolinone and bromooxazole, but yielded <20% due to steric hindrance.

Q & A

Q. What are the recommended synthetic routes for constructing the quinazolinone core of this compound?

The quinazolinone core can be synthesized via cyclocondensation reactions. A typical method involves refluxing a mixture of anthranilic acid derivatives with formamide or urea in acidic or basic conditions. For purity assessment, thin-layer chromatography (TLC) with a solvent system (e.g., toluene:ethyl acetate:water = 8.7:1.2:1.1) and visualization via iodine vapor is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Use a combination of IR spectroscopy (to confirm functional groups like C=O and C-S bonds), UV-Vis spectroscopy (for π→π* transitions in aromatic systems), and NMR (1H/13C for structural elucidation). High-resolution mass spectrometry (HRMS) is essential for molecular weight validation .

Q. How should researchers handle stability issues during storage?

Store the compound in a desiccator at 2–8°C under inert gas (N2/Ar). Monitor stability via periodic HPLC analysis. Avoid exposure to moisture or light, as thioether linkages may oxidize .

Q. What solvent systems are optimal for recrystallization?

Ethanol-water mixtures (7:3 v/v) are commonly used for recrystallization due to their intermediate polarity, which balances solubility and crystal formation. Monitor crystal growth under controlled cooling rates .

Advanced Research Questions

Q. How can the thioether moiety influence the compound's bioactivity?

The thioether group may enhance binding to cysteine-rich enzymatic pockets (e.g., kinases). Use molecular docking to predict interactions with targets like EGFR or PI3K. Validate via site-directed mutagenesis of cysteine residues in vitro .

Q. What strategies resolve contradictions in reported solubility data?

Replicate solubility tests under standardized conditions (e.g., USP buffers at 25°C). Use dynamic light scattering (DLS) to detect aggregation and HPLC-coupled solubility assays for quantification. Cross-reference with Hansen solubility parameters .

Q. How can palladium catalysis improve synthetic efficiency?

Test Pd-catalyzed reductive cyclization of nitro precursors using formic acid derivatives as CO surrogates. Optimize ligand systems (e.g., BINAP or Xantphos) to enhance regioselectivity and yield .

Q. What in silico methods predict metabolic pathways?

Use CYP450 isoform docking (e.g., CYP3A4/2D6) and software like MetaSite to identify probable oxidation sites (e.g., oxazole or pyrrolidone rings). Validate with LC-MS/MS metabolite profiling .

Q. How does regioselectivity in oxazole substitution affect bioactivity?

Synthesize analogs with substituents at C-2 vs. C-5 of the oxazole ring. Compare IC50 values in cellular assays (e.g., antiproliferative activity in cancer lines) to establish structure-activity relationships (SAR) .

Q. What analytical methods resolve enantiomeric impurities?

Use chiral HPLC with amylose-based columns (e.g., Chiralpak IA) and polarimetric detection. For absolute configuration, perform X-ray crystallography or electronic circular dichroism (ECD) .

Data Contradiction Analysis

Q. Conflicting reports on enzymatic inhibition potency: How to address this?

Re-evaluate assay conditions (e.g., ATP concentration in kinase assays). Use orthogonal methods like SPR (surface plasmon resonance) for binding affinity and cell-based reporter assays for functional validation .

Q. Discrepancies in cytotoxicity data across cell lines: What factors to consider?

Control for cell line-specific factors like efflux pump expression (e.g., P-gp) or metabolic enzyme activity. Use isogenic cell pairs (e.g., wild-type vs. ABCB1-knockout) to isolate compound efflux effects .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.